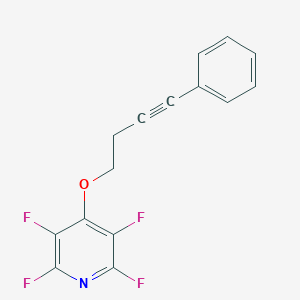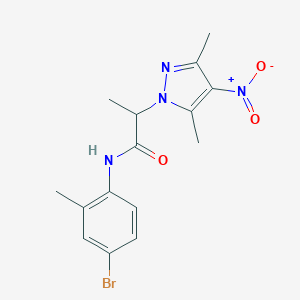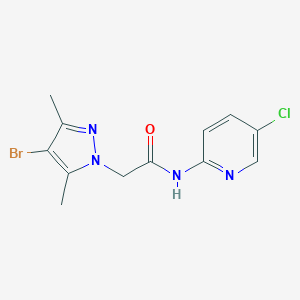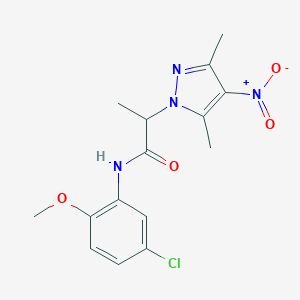![molecular formula C21H20N2O3S B397255 N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397255.png)
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the furan and benzoyl groups, and the final amide formation. Common reagents used in these reactions include:
Thiophene formation: Cyclopentadiene and sulfur sources.
Furan introduction: Furfuryl alcohol or furfural.
Benzoylation: 2-methylbenzoic acid or its derivatives.
Amide formation: Amine sources and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Known for their biological activities.
Furan derivatives: Used in medicinal chemistry.
Benzoyl amides: Common in drug development.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H20N2O3S |
|---|---|
Molekulargewicht |
380.5g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-13-6-2-3-8-15(13)19(24)23-21-18(16-9-4-10-17(16)27-21)20(25)22-12-14-7-5-11-26-14/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
OHMBWDZWKYQXTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-adamantylsulfanyl)acetyl]-4-fluoroanilino}-N-cyclopentyl-2-phenylacetamide](/img/structure/B397175.png)
![4-bromo-N-{3-[(4-bromophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B397176.png)

![methyl 2-[5-(4-acetamidophenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]acetate](/img/structure/B397178.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-1-pyrrolidinecarboxamide](/img/structure/B397179.png)






![N-{[(2,2-dimethoxyethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B397193.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B397196.png)
